4-Chlorophenylalaninol Hydrochloride

説明

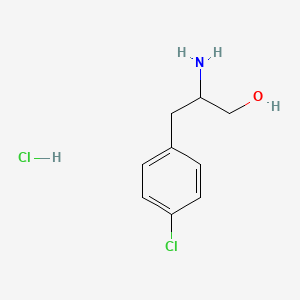

4-Chlorophenylalaninol Hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a chlorine-substituted phenyl group and a β-amino alcohol backbone. Its molecular formula is C₉H₁₃Cl₂NO (including the hydrochloride moiety), with a molecular weight of 222.11 g/mol . The compound exists as a white crystalline solid with a melting point range of 80–82°C and a boiling point of 338.4°C at 760 mmHg . Its structure features a 4-chlorophenyl group attached to a propanol chain with an amine group, making it a versatile intermediate in pharmaceutical synthesis and chiral chemistry.

特性

IUPAC Name |

2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDWUIKCXWULET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of 4-Chloro-L-Phenylalanine

The most common approach to synthesize this compound is by reducing the carboxyl group of 4-chloro-L-phenylalanine. Typical reducing agents and conditions include:

- Borane Complexes (e.g., Borane-THF): Borane complexes effectively reduce amino acids to amino alcohols with high selectivity.

- Lithium Aluminum Hydride (LiAlH4): A strong reducing agent that converts the carboxyl group to the corresponding alcohol.

- Catalytic Hydrogenation: Using catalysts such as Raney nickel under hydrogen atmosphere.

The reduction step must be carefully controlled to avoid over-reduction or racemization of the chiral center.

Resolution of Racemic Mixtures

When starting from DL-4-chlorophenylalanine, resolution is required to obtain the optically pure L-isomer of this compound. A patented method involves:

- Use of Resolving Agents: Tartaric acid or its derivatives can be employed to form diastereomeric salts with DL-4-chlorophenylalanine.

- Crystallization: Selective crystallization of one enantiomer salt followed by reduction to the corresponding amino alcohol.

- Enzymatic Resolution: Enzymes such as aminoacylase I can selectively hydrolyze one enantiomer, facilitating separation.

This method ensures high enantiomeric purity of the final product.

Formation of Hydrochloride Salt

After obtaining 4-chlorophenylalaninol, the free base is converted to its hydrochloride salt by:

- Reaction with Hydrogen Chloride: Bubbling HCl gas or adding concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- Isolation: The hydrochloride salt precipitates as a solid, which can be filtered and dried under inert atmosphere to prevent hygroscopic degradation.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions | Notes |

|---|---|---|---|

| Reduction of 4-chlorophenylalanine | Borane-THF, LiAlH4, Catalytic Hydrogenation | Controlled temperature, inert atmosphere | Avoid racemization, high selectivity |

| Resolution of racemic mixture | Tartaric acid salt formation, enzymatic resolution | Crystallization, enzyme catalysis | Ensures enantiomeric purity |

| Hydrochloride salt formation | Reaction with HCl (gas or aqueous) | Room temperature, ethanol/water solvent | Produces stable hydrochloride salt |

Research Findings and Considerations

- Yield and Purity: Reduction using borane-THF typically yields high purity 4-chlorophenylalaninol with minimal side products.

- Enantiomeric Excess: Resolution methods using tartaric acid salts can achieve enantiomeric excess >99%, critical for pharmaceutical applications.

- Storage and Stability: The hydrochloride salt is hygroscopic and should be stored at -20°C under inert atmosphere to maintain stability.

- Solubility: Sparing solubility in water requires sonication or use of co-solvents during processing.

化学反応の分析

Types of Reactions: 4-Chlorophenylalaninol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 4-Chlorophenylalanone.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Compounds with different functional groups replacing the chlorine atom.

科学的研究の応用

Neuropharmacology

4-Chlorophenylalaninol Hydrochloride is primarily recognized for its role as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for serotonin synthesis in the central nervous system. This inhibition leads to a significant decrease in serotonin levels, making it a valuable tool for studying:

- Mood Disorders : Research indicates that manipulating serotonin levels can provide insights into conditions such as depression and anxiety disorders. Studies have shown that administration of this compound can lead to behavioral changes in animal models, reflecting alterations in mood and cognition .

- Memory Reconsolidation : Case studies have demonstrated that the blockade of TPH using this compound affects memory processes. For instance, one study observed that animals injected with this compound exhibited significant changes in contextual memory when subjected to specific training protocols .

Biochemical Research

The compound serves as a critical reagent in biochemical assays aimed at understanding metabolic pathways involving amino acids. Its ability to inhibit TPH allows researchers to explore:

- Serotonin Metabolism : The effects of serotonin depletion on various physiological processes can be studied using this compound, enhancing our understanding of its role in metabolic pathways.

- Proteomics : It is utilized in proteomic studies to analyze protein interactions and functions related to serotonin pathways, thus contributing to the broader field of systems biology.

Comparative Data Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | Natural amino acid; precursor to neurotransmitters |

| D-Phenylalanine | C₉H₁₁NO₂ | Enantiomer with different properties |

| 3-Chloro-L-phenylalanine | C₉H₈ClNO₂ | Chlorination at meta position; distinct biological activity |

| 4-Bromo-L-phenylalanine | C₉H₈BrNO₂ | Bromination instead of chlorination; varied reactivity |

Case Studies and Research Findings

- Behavioral Changes Induced by Serotonin Depletion :

- Effects on Neurotransmitter Levels :

-

Therapeutic Implications :

- The unique inhibitory action on tryptophan hydroxylase positions this compound as a candidate for developing treatments targeting serotonin-related conditions, such as anxiety and depression. Ongoing research aims to elucidate its mechanisms further and assess its safety and efficacy for therapeutic use .

作用機序

The mechanism of action of 4-Chlorophenylalaninol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit the synthesis of neurotransmitters by interfering with the activity of enzymes like tryptophan hydroxylase.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Chlorophenylalaninol Hydrochloride with four structurally related hydrochlorides:

Key Observations:

- Functional Group Diversity: Unlike aniline-based hydrochlorides (e.g., 2-Chloro-4-fluoroaniline Hydrochloride), this compound contains a β-amino alcohol group, enhancing its solubility in polar solvents compared to purely aromatic amines .

- Chirality: The presence of a chiral center (S-configuration) in this compound distinguishes it from simpler achiral aniline derivatives .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) increase the compound’s stability but may reduce nucleophilicity compared to ethoxy- or methyl-substituted analogs .

Stability and Analytical Characterization

- Analytical characterization via HPLC and mass spectrometry is standard .

- Comparison : Aniline hydrochlorides (e.g., 2-Chloro-4-methylaniline Hydrochloride) are typically analyzed using reversed-phase HPLC with UV detection, similar to methods validated for memantine hydrochloride .

生物活性

4-Chlorophenylalaninol Hydrochloride is a derivative of phenylalanine, a non-essential amino acid crucial for protein synthesis and neurotransmitter production. This compound has garnered attention in pharmacological research due to its ability to influence various biological pathways, particularly in the context of serotonin synthesis and neurological functions. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₉H₁₁Cl₂NO₂

- Molecular Weight : 236.095 g/mol

- CAS Number : 123053-23-6

- Boiling Point : 368.4°C

- Flash Point : 176.6°C

This compound primarily functions as an inhibitor of tryptophan hydroxylase (TPH) , the enzyme responsible for the conversion of tryptophan to serotonin. By inhibiting TPH, this compound effectively reduces endogenous serotonin levels, which can have significant implications for mood regulation and various neurological conditions .

Key Biological Effects:

- Serotonin Depletion : The compound is known to significantly lower serotonin levels in vivo, impacting mood and behavior .

- Inflammation Modulation : It has been shown to attenuate pulmonary vascular remodeling and lung inflammation by suppressing inflammatory markers such as IL-1β and TNF-α .

- Neuroprotective Effects : In studies involving animal models, this compound has demonstrated potential neuroprotective properties by modulating neurotransmitter systems .

In Vitro Studies

Research has indicated that this compound can be utilized in various in vitro applications:

- Cell Culture Studies : It is used to study the effects on neuronal cell lines, providing insights into its role in neurotransmitter modulation .

- Behavioral Studies : The compound has been employed in behavioral assays involving model organisms to assess its impact on anxiety-like behaviors associated with serotonin depletion .

In Vivo Studies

Animal studies have provided deeper insights into the pharmacological effects of this compound:

- Pulmonary Effects : In a study involving monocrotaline-induced pulmonary hypertension in rats, treatment with this compound led to significant reductions in vascular remodeling and inflammatory responses .

- Epileptic Models : Research on epileptic Senegalese baboons has explored the electrographic effects of the compound, revealing its potential utility in understanding seizure mechanisms .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

-

Case Study on Serotonin Syndrome Management :

- A clinical observation noted that patients exhibiting symptoms of serotonin syndrome showed improvement when treated with compounds that modulate serotonin synthesis, including this compound.

- This case underscored the importance of understanding serotonergic pathways in managing complex neuropsychiatric disorders.

-

Case Study in Pulmonary Research :

- Research conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation and fibrosis in lung tissues.

- This finding suggests potential therapeutic applications for pulmonary diseases characterized by excessive inflammation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Serotonin Synthesis Inhibition | Inhibits TPH leading to decreased serotonin levels. |

| Anti-inflammatory Effects | Reduces inflammatory markers such as IL-1β and TNF-α in lung tissues. |

| Neuroprotective Potential | Modulates neurotransmitter systems potentially beneficial for neurological disorders. |

| Behavioral Impact | Influences anxiety-like behaviors in animal models through serotonergic modulation. |

Q & A

Q. What are the recommended analytical techniques for characterizing 4-Chlorophenylalaninol Hydrochloride purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases like water/acetonitrile (with 0.1% trifluoroacetic acid) are effective for resolving polar impurities .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm structural integrity. Peaks corresponding to the chlorophenyl group (δ ~7.3 ppm for aromatic protons) and hydroxylamine protons should be verified .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can validate molecular weight (e.g., [M+H] peaks) and detect synthetic byproducts .

Q. How should this compound be stored to ensure stability during experimental use?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Maintain temperature at 2–8°C for long-term stability. For short-term use (≤1 week), desiccate at room temperature to avoid hydrolysis .

- Monitor degradation via periodic HPLC analysis, especially if the compound exhibits hygroscopicity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Spill Management: Neutralize spills with sodium bicarbonate, then collect in chemical waste containers. Avoid water to prevent exothermic reactions .

- First Aid: For skin contact, rinse with copious water (≥15 minutes) and seek medical evaluation if irritation persists .

Q. What synthetic routes are commonly employed to produce this compound?

Methodological Answer:

- Reductive Amination: React 4-chlorophenylglyoxal with ammonium hydroxide in the presence of sodium cyanoborohydride. Purify via recrystallization from ethanol/water .

- Resolution of Enantiomers: Use chiral columns (e.g., Chiralpak IA) or enzymatic resolution with acylase to isolate L- or D-isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Dose-Response Consistency: Compare IC values in cell-based assays with plasma concentrations in animal studies. Adjust for bioavailability using pharmacokinetic models .

- Metabolite Screening: Use LC-MS/MS to identify active metabolites in vivo that may differ from parent compound activity in vitro .

- Model Relevance: Validate in vitro assays (e.g., receptor binding) against in vivo endpoints (e.g., tumor growth inhibition in xenografts) .

Q. What experimental design considerations optimize the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee >98%) .

- Dynamic Kinetic Resolution: Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases for kinetic resolution in one pot .

- Quality Control: Use polarimetric analysis ([α]) and chiral HPLC to verify ee at each synthetic step .

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). Validate with mutagenesis (e.g., alanine scanning) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds with chlorophenyl and hydroxyl groups .

Q. How do solvent systems influence the crystallization and polymorphic forms of this compound?

Methodological Answer:

- Solvent Screening: Test solvents like methanol, acetone, and ethyl acetate for crystallization efficiency. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Crystal Engineering: Add co-solvents (e.g., DMF) to stabilize specific hydrogen-bonding networks, confirmed via X-ray diffraction .

Q. What are the limitations of current stability-indicating assays for this compound, and how can they be improved?

Methodological Answer:

- Stress Testing: Expose the compound to accelerated degradation (40°C/75% RH, 0.1N HCl/NaOH) and develop HPLC methods to resolve degradation products (e.g., dechlorinated analogs) .

- Forced Degradation LC-MS: Identify major degradation pathways (e.g., oxidation at the hydroxylamine moiety) and quantify using validated MS/MS transitions .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound in complex biological matrices?

Methodological Answer:

- Competitive ELISA: Use structurally similar analogs (e.g., 4-chlorophenylalanine) to test cross-reactivity. Optimize blocking buffers (e.g., 5% BSA in PBS) to reduce nonspecific binding .

- Immunoblotting: Confirm probe specificity via knockout cell lines or siRNA-mediated target downregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。